Stigmasteryl ferulate

説明

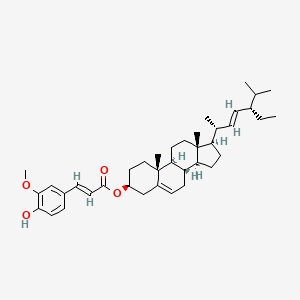

Stigmasteryl ferulate is a type of steryl ferulate, which is a major antioxidant present in rice grain . It is part of the γ-oryzanol group, which also includes other steryl ferulates and caffeates . These compounds are known for their health benefits, particularly their antioxidant properties .

Synthesis Analysis

Starch ferulate, a related compound, has been synthesized using a mechanoenzymatic method, which involves the twin screw extrusion technique and lipase catalysis . This method focuses on optimizing process parameters and conducting structural analysis .

Molecular Structure Analysis

The molecular formula of Stigmasteryl ferulate is C39H56O4, and it has a molecular weight of 588.8595 . It has 9 defined stereocenters and 2 E/Z centers .

科学的研究の応用

Antifungal Activity

Stigmasterol-rich plants have shown the ability to inhibit fungi like Candida albicans at low doses . This suggests that Stigmasteryl ferulate could be researched for its antifungal properties.

Antiviral Properties

Similarly, the inhibition of viruses by stigmasterol-containing plants indicates potential antiviral applications for Stigmasteryl ferulate .

Hormone Synthesis

Stigmasterol is involved in the synthesis of hormones such as progesterone, androgens, estrogens, and corticoids . Stigmasteryl ferulate may play a role in the synthesis or modulation of these hormones.

Cholesterol Lowering

Plant sterols, including stigmasterol derivatives, have been studied for their cholesterol-lowering abilities . Stigmasteryl ferulate could contribute to this effect when present in certain oils.

Nutritional Enhancement

Steryl ferulates are found in cereals and may contribute to nutritional value and health benefits .

Agricultural Applications

The presence of steryl ferulates like Stigmasteryl ferulate in plant tissues during different growth stages suggests a role in plant development or defense .

将来の方向性

Stigmasterol has been poorly understood, and there is a paucity of systemic review on the mechanism underlying its anti-tumor effect . In the future, researchers should substitute in vivo and in vitro experiments into clinical trials to fully explore the potential of stigmasterol in tumor treatment .

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h9-13,17-18,23,25-26,28,30-34,40H,8,14-16,19-22,24H2,1-7H3/b12-9+,18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWHNQAIHFWROQ-ZJNYQSGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stigmasteryl ferulate | |

CAS RN |

20972-08-1 | |

| Record name | Stigmasteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIGMASTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2560PXB85N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of mass spectrometry in identifying stigmasteryl ferulate and its derivatives?

A1: Mass spectrometry plays a crucial role in identifying stigmasteryl ferulate and its derivatives due to the absence of easily detectable molecular ion peaks in standard mass spectra. Researchers have found that stigmasteryl ferulate, along with other steryl ferulates, tends to fragment in a predictable manner under mass spectrometry conditions. For instance, stigmasteryl ferulate shows a characteristic base peak at m/e 394, corresponding to the loss of the ferulic acid moiety (M-194). [] This fragmentation pattern, along with other characteristic ions like the ferulic acid ion at m/e 194, helps distinguish stigmasteryl ferulate from other similar compounds. Utilizing derivatization techniques, such as acetylation or trimethylsilylation, prior to mass spectrometry analysis can further aid in identification and structural confirmation. []

Q2: How can I effectively separate stigmasteryl ferulate from other ferulates present in natural sources like rice bran oil?

A2: While standard thin-layer chromatography (TLC) methods might not effectively separate stigmasteryl ferulate from other closely related ferulates, researchers have successfully employed reversed-phase TLC for this purpose. [] Using a liquid paraffin/methanol-acetonitrile (2:1) system, reversed-phase TLC enables the separation of β-sitosteryl ferulate, stigmasteryl ferulate, and 24-methylenecycloartanyl ferulate. [] This method proves particularly useful when analyzing complex mixtures of ferulates found in natural sources like rice bran oil.

Q3: What are the thermal properties of stigmasteryl ferulate compared to other similar ferulates?

A3: Research indicates that stigmasteryl ferulate exhibits moderate thermal stability compared to other steryl ferulates. Thermogravimetric analysis suggests its stability falls between that of cholesteryl ferulate (most stable) and sitosteryl ferulate (least stable). [] When heated at 200°C for 4 hours in an air atmosphere, stigmasteryl ferulate shows a 50% decrease in its characteristic absorption at 315 nm, indicating partial degradation. [] This information proves vital when developing processing or storage methods for materials containing stigmasteryl ferulate.

Q4: What is the composition of gamma-oryzanol, and what is the significance of stigmasteryl ferulate in this mixture?

A4: Gamma-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols, is primarily found in rice bran oil. Using high-performance liquid chromatography (HPLC), researchers have identified ten distinct components within gamma-oryzanol. [] Stigmasteryl ferulate, along with other ferulates like cycloartenyl ferulate, campesteryl ferulate, β-sitosteryl ferulate, and 24-methylenecycloartanyl ferulate, constitutes this mixture. [] While not a major component, understanding the individual contributions of each ferulate, including stigmasteryl ferulate, is crucial when investigating the biological activities and potential health benefits associated with gamma-oryzanol.

Q5: Can you elaborate on the analytical techniques used to quantify stigmasteryl ferulate in a complex mixture?

A5: Accurately quantifying stigmasteryl ferulate within a complex mixture like rice bran oil often necessitates a combined approach using separation and detection techniques. Researchers utilize thin-layer chromatography (TLC) to separate stigmasteryl ferulate from other interfering components in the sample. [] Following separation, the isolated stigmasteryl ferulate can be quantified using ultraviolet (UV) spectroscopy. The ethanol extract of the separated ferulate band from the TLC plate exhibits maximum absorbance at 327 nm, allowing for quantitative analysis based on Beer-Lambert's law. [] This combined TLC-UV spectroscopic method provides a more accurate estimation of stigmasteryl ferulate content compared to direct UV spectroscopic analysis of the crude mixture. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)